molecular formula C12H8FN3O B1396470 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1338692-17-3

2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B1396470
M. Wt: 229.21 g/mol
InChI Key: FTKOTDDNGYIJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a fluorinated analogue of phenazocine . It is an opioid drug of the benzomorphan group . It was developed as a radioligand for the purpose of labeling opioid receptors during PET scans .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound , has been extensively studied . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of the compound is complex. It contains a fluorophenyl group attached to a pyrazolo[1,5-a]pyrazin-4(5H)-one core .

Scientific Research Applications

Synthesis and Cancer Cell Inhibition

A series of derivatives of pyrazolo[1,5-a]pyrazin-4(5H)-one, including 2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, were synthesized and showed inhibitory effects against lung cancer cells A549 and H322. These compounds were synthesized through microwave-assisted, solvent-free reactions and their structures confirmed by various spectroscopic methods. Preliminary biological evaluations indicated dosage-dependent inhibition of cancer cell growth (Zheng et al., 2011).

Fluorescent Properties for Spectroscopy

These compounds also exhibit fluorescent properties, making them useful for UV-vis absorption and fluorescence spectroscopy. The effect of pH on the UV-vis absorption of these compounds in methanol-H2O solutions was also studied, providing insights into their optical properties and potential applications in spectroscopic analysis (Zheng et al., 2011).

Synthesis and Biological Evaluation for Autophagy Modulation

Another study focused on the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives for potential use against A549 lung cancer cells. These compounds showed inhibitory effects on cell growth, potentially modulating autophagy. The study provided insights into the structure-activity relationships, highlighting the importance of certain phenyl groups for enhanced efficacy (Zhang et al., 2008).

Ferrocenyl Derivatives for A549 Cell Growth Inhibition

Additionally, novel ferrocenyl pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and shown to inhibit the growth of A549 cells. These compounds were characterized by NMR, IR, HRMS, and X-ray diffraction analysis, and exhibited cell cycle arrest properties (Xie et al., 2010).

Potential in Antimicrobial and Herbicidal Applications

Further research indicates the potential of these compounds in antimicrobial and herbicidal applications. For instance, certain pyrazole derivatives exhibited notable antibacterial and antifungal activities, while others demonstrated herbicidal activities against specific plant species (Ragavan et al., 2010), (Luo et al., 2017).

Photovoltaic Applications

Additionally, a study on polymer photovoltaic applications utilized 2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine derivatives, emphasizing the versatility of these compounds in the field of renewable energy (Li et al., 2010).

properties

IUPAC Name

2-(4-fluorophenyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-7H,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKOTDDNGYIJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=CNC(=O)C3=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 2
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 3
Reactant of Route 3
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 4
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 5
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Reactant of Route 6
2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.